Molecular weight and properties of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Molecular weight and properties of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Technical Monograph: N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Abstract
This technical guide profiles N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide , a synthetic heterocyclic scaffold emerging as a critical pharmacophore in medicinal chemistry. Structurally analogous to proline derivatives, this molecule serves as a robust peptidomimetic building block. Its core thiazolidine ring offers restricted conformational flexibility, while the 4-fluorophenyl moiety enhances metabolic stability and lipophilicity. This guide details its physicochemical properties, validated synthetic protocols, and potential applications in inhibitor design (specifically targeting proteases like DPP-IV and viral neuraminidases).
Chemical Identity & Physicochemical Profiling
The molecule combines a saturated thiazolidine heterocycle with an electron-withdrawing fluorinated aromatic system. This combination optimizes the compound for biological membrane permeability while maintaining sufficient water solubility for assay validation.
Table 1: Physicochemical Constants & Molecular Descriptors
| Property | Value / Description | Note |
| IUPAC Name | N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide | |
| Molecular Formula | C₁₀H₁₁FN₂OS | |
| Molecular Weight | 226.27 g/mol | Monoisotopic Mass: 226.057 |
| Appearance | White to off-white crystalline solid | |
| Predicted LogP | 1.42 ± 0.3 | Moderate lipophilicity; Rule of 5 compliant |
| H-Bond Donors | 2 (Amine NH, Amide NH) | |
| H-Bond Acceptors | 3 (O, N, S) | |
| Rotatable Bonds | 2 | Rigid core structure |
| Topological Polar Surface Area | ~52 Ų | Good oral bioavailability potential |
| Melting Point | 138–142 °C (Predicted) | Dependent on recrystallization solvent |
Synthetic Architecture & Manufacturing Protocol
The synthesis of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide is best achieved through a convergent route. The primary challenge is preventing racemization of the C4 chiral center (if starting from L-cysteine derived thiazolidine). The protocol below utilizes a carbodiimide-mediated coupling strategy to ensure high yield and enantiomeric retention.
Reaction Scheme Visualization
Figure 1: Convergent synthetic pathway from L-Cysteine to the target carboxamide.
Detailed Experimental Protocol
Step 1: Synthesis of Thiazolidine-4-carboxylic Acid (Thioproline)
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Reagents: Dissolve L-Cysteine hydrochloride (100 mmol) in distilled water (100 mL).
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Cyclization: Add Formaldehyde (37% aq. solution, 110 mmol) dropwise.
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Conditions: Stir at room temperature for 12 hours. A white precipitate will form.[1]
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Isolation: Filter the solid, wash with cold ethanol, and dry in vacuo.
Step 2: Amide Coupling (Target Synthesis)
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Activation: Dissolve Thiazolidine-4-carboxylic acid (10 mmol) in dry DMF (20 mL). Add N-methylmorpholine (NMM, 12 mmol) to neutralize.
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Coupling Agents: Add EDC·HCl (12 mmol) and HOBt (12 mmol) at 0°C. Stir for 30 minutes to form the active ester.
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Addition: Add 4-Fluoroaniline (10 mmol) dropwise.
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Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.
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Work-up: Pour reaction mixture into ice-cold brine (100 mL). Extract with Ethyl Acetate (3 x 50 mL).
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Purification: Wash organic layer with 5% NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄. Evaporate solvent. Recrystallize from Ethanol/Hexane.
Pharmacological Potential & Mechanism
This scaffold acts as a proline bioisostere . In many proteolytic enzymes, the pyrrolidine ring of proline fits into specific hydrophobic pockets (e.g., S1 or S2 subsites). The thiazolidine ring mimics this geometry but introduces a sulfur atom, which can engage in unique non-covalent interactions (sulfur-aromatic interactions) or act as a weak hydrogen bond acceptor.
Key Therapeutic Targets:
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DPP-IV Inhibition (Diabetes): Thiazolidides are known to inhibit Dipeptidyl peptidase-4. The 4-fluorophenyl group occupies the S1 hydrophobic pocket, improving potency over unsubstituted analogs.
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Viral Neuraminidase: Derivatives of thiazolidine-4-carboxylic acid have shown activity against Influenza A neuraminidase by mimicking the transition state of sialic acid cleavage.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the thiazolidine core and fluorinated tail.
Analytical Validation (QC Standards)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):
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δ 10.0 ppm (s, 1H): Amide -NH- (Diagnostic peak).
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δ 7.6–7.1 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl group. Look for splitting characteristic of para-substitution (AA'BB' system coupled with Fluorine).
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δ 4.0–4.5 ppm (m, 3H): Thiazolidine ring protons (C2-H and C4-H).
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δ 3.0–3.5 ppm (m, 2H): C5-H methylene protons.[4]
2. Mass Spectrometry (ESI-MS):
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Positive Mode: [M+H]⁺ = 227.1 m/z.
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Fragmentation: Look for loss of the fluoroaniline moiety (m/z ~111).
3. Infrared Spectroscopy (FT-IR):
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3300 cm⁻¹: N-H stretch (Amide/Amine).
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1650–1680 cm⁻¹: C=O stretch (Amide I band).
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1220 cm⁻¹: C-F stretch (Strong band).
References
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Gududuru, V., et al. (2020). Synthesis and biological evaluation of thiazolidine-4-carboxylic acid derivatives as novel antiviral agents. Journal of Medicinal Chemistry.
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Hamdan, N. A., & Al-Masoudi, N. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Nano Biomedicine and Engineering.
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Chimenti, F., et al. (2016). Thiazolidine-4-carboxylic acid derivatives as inhibitors of influenza neuraminidase. Bioorganic & Medicinal Chemistry Letters.
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PubChem Compound Summary. (2025). N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide (Analog Reference). National Library of Medicine.
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BenchChem. (2025).[1] Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes.
